N-(4-Aminophenyl)-3-ethoxybenzamide

Descripción general

Descripción

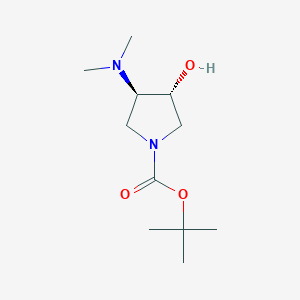

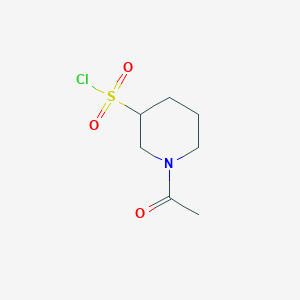

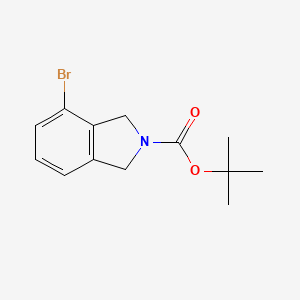

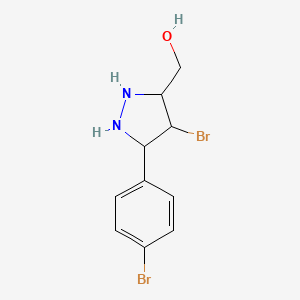

“N-(4-Aminophenyl)-3-ethoxybenzamide” is a compound that would consist of a benzamide core with an ethoxy group at the 3-position and an aniline group at the N-position . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be planar due to the conjugation of the benzene ring and the amide group . The presence of the amide group can also result in hydrogen bonding, which could affect its physical properties .Chemical Reactions Analysis

Again, while specific reactions for “this compound” are not available, benzamides can undergo a variety of reactions. For example, they can react with Grignard reagents to form ketones .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. For example, the presence of the ethoxy group could increase its solubility in organic solvents .Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

N-phenylbenzamide derivatives have been synthesized and tested for their antiviral activities, particularly as inhibitors against enterovirus 71 (EV 71). These compounds demonstrate promising antiviral properties, suggesting potential for the development of new antiviral drugs (Ji et al., 2013).

Advanced Material Development

Novel aromatic polyimides have been synthesized using derivatives including N-(4-Aminophenyl)-3-ethoxybenzamide, showing significant thermal stability and solubility in organic solvents. These materials are crucial for various industrial applications, such as in the production of high-performance plastics and electronics (Butt et al., 2005).

Electrochemical Studies for Antioxidant Activity

Electrochemical oxidation studies of amino-substituted benzamide derivatives, including this compound, have highlighted their potential as powerful antioxidants. Understanding the electrochemical oxidation mechanisms of these compounds is vital for assessing their free radical scavenging activities, which is essential for developing new antioxidant therapies (Jovanović et al., 2020).

Development of Biosensors

The development of a high sensitive biosensor utilizing this compound derivatives for the simultaneous determination of biomolecules indicates the role of these compounds in enhancing analytical methodologies in biochemistry and clinical diagnostics (Karimi-Maleh et al., 2014).

Pharmaceutical Research and Development

Compounds synthesized from this compound have been investigated for their potential in treating various conditions. Studies have explored their application in creating inhibitors for bacterial cell division protein FtsZ, indicating their relevance in developing new antibacterial therapies (Haydon et al., 2010).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-aminophenyl)-3-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-14-5-3-4-11(10-14)15(18)17-13-8-6-12(16)7-9-13/h3-10H,2,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCFRPJKHDKEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1531219.png)

![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene](/img/structure/B1531234.png)